molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B071689
CAS RN: 187725-00-4
M. Wt: 225.63 g/mol
InChI Key: BMVGJDTURCUCNP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and an ethyl ester at the 6-position .


Chemical Reactions Analysis

The compound is used as a building block in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors . These inhibitors interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 and a topological polar surface area of 67.9 Ų .

Scientific Research Applications

Synthesis of Janus Kinase (JAK) Inhibitors

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is used as a building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Treatment of Cancer

Several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, have been approved by the FDA for the treatment of cancer . These inhibitors interfere with the JAK-STAT signaling pathway, disrupting the chemical signal transfer from the outside into the cell nucleus, which may lead to a variety of diseases affecting the immune system .

Treatment of Inflammatory Diseases

JAK inhibitors have therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common feature in these inhibitors .

Anticancer Research

Newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, including Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, have shown promising in vitro anticancer activity . These compounds were tested against seven selected human cancer cell lines .

Molecular Docking Studies

Molecular docking studies have confirmed the promising binding affinities of certain pyrrolo[2,3-d]pyrimidine derivatives against Bcl2 anti-apoptotic protein . This protein plays a crucial role in the regulation of cell death, and its inhibition can lead to the induction of apoptosis, a form of programmed cell death .

Gene Expression Studies

Pyrrolo[2,3-d]pyrimidine derivatives have been found to affect the expression of several genes involved in cell death and survival . For example, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with these compounds .

Cell Cycle Studies

Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This can lead to the inhibition of cell proliferation and the induction of cell death .

DNA Fragmentation Studies

Pyrrolo[2,3-d]pyrimidine derivatives have been found to increase the percentage of fragmented DNA in treated cells . This is a hallmark of apoptosis, indicating that these compounds can induce programmed cell death .

Future Directions

Given its use as a building block in the synthesis of various pharmaceutical compounds, including JAK inhibitors , future research may focus on exploring its potential applications in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGJDTURCUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611746
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

187725-00-4
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a N2 atmosphere, 32.0 g (154 mmol) of 6-ethoxycarbonyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine are suspended at RT in 308 ml (338 mmol) of POCl3 and, with stirring, heated at 120° C., during which the solid dissolves. After 3 hours' stirring at 120° C., the excess POCl3 is distilled off (65° C. external temperature; 15 mbar). The residue is suspended in 50 ml of ice-cold toluene, filtered and washed with toluene to yield the title compound; m.p. 219-221° C.; 1H-NMR (DMSO-d6) 8.77 and 7.24 (2s, 2H), 4.39 (q, J=7, 2H), 1.36 (t, J=7, 3H). Further product can be obtained from the filtrate by concentrating by evaporation and then stirring in ethyl acetate/water.
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32 g
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308 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester (0.300 g, 1.3 mmol, 1.0 eq.), thionyl chloride (5 ml), and DMF (1 ml). The mixture was refluxed for 4 hour at which time the reaction was poured onto ice and NaHCO3. The aqueous layer was then extracted with ethyl acetate (2×). The organic layer was washed with water and brine, dried (Na2SO4), and concentrated in vacuo to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester as a brown solid (0.35 g 100% yield). MS (ESI, negative) for C9H8ClN3O2: 224 (M-H).
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0.3 g
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